Tributylthiourea

Description

Contextualization within Thiourea (B124793) Chemistry

Thiourea and its derivatives are defined by the presence of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This structure is analogous to urea (B33335), with the oxygen atom replaced by sulfur. This substitution has profound effects on the molecule's chemical behavior. Thioureas are generally stronger hydrogen-bond donors than their urea counterparts because the sulfur atom is less electronegative than oxygen, which increases the positive charge on the amino groups. wikipedia.org

This capacity for strong, dual hydrogen-bonding is a cornerstone of their utility. rsc.org The N-H protons of the thiourea backbone can interact with electron-rich centers, such as carbonyl oxygens or imine nitrogens, activating substrates in chemical reactions. wikipedia.org Furthermore, the presence of lone pair electrons on both the sulfur and nitrogen atoms allows thiourea derivatives to act as effective ligands in coordination chemistry, forming stable complexes with various transition metals. cardiff.ac.ukyoutube.com

The general synthesis of thiourea derivatives often involves straightforward and high-yield methods, such as the reaction of an amine with an isothiocyanate, making a wide range of substituted thioureas readily accessible for study and application. researchgate.netuobaghdad.edu.iq

| Property | Description | Primary Application Area |

|---|---|---|

| Dual Hydrogen-Bond Donation | The two N-H groups can form simultaneous hydrogen bonds with a substrate, leading to its activation. | Organocatalysis |

| Ligand Capability | Lone electron pairs on sulfur and nitrogen atoms allow for coordination with metal centers. | Coordination Chemistry, Materials Science |

| Surface Adsorption | The polar nature of the thiocarbonyl group and heteroatoms facilitates adsorption onto metal surfaces. | Corrosion Inhibition |

| Synthetic Accessibility | Derivatives are readily synthesized from common starting materials like amines and isothiocyanates. | General Chemical Synthesis |

Evolution of Research Interest in Tributylthiourea

Research interest in thiourea derivatives has evolved significantly over the decades. Early studies often focused on their synthesis, characterization, and fundamental coordination chemistry. cardiff.ac.uk However, the turn of the 21st century saw a marked surge in new areas of investigation.

A pivotal development was the recognition of thiourea derivatives as highly effective organocatalysts. Pioneering work demonstrated that chiral thioureas could catalyze a variety of asymmetric reactions with high efficiency and enantioselectivity, operating through non-covalent hydrogen-bonding interactions. wikipedia.orgrsc.org This discovery opened a major new field of research, positioning thioureas as powerful tools for metal-free catalysis. researchgate.net

Simultaneously, extensive research has been dedicated to the role of thiourea and its derivatives as corrosion inhibitors for various metals and alloys, including aluminum and steel, particularly in acidic environments. analis.com.myjmaterenvironsci.comijaet.org Studies have systematically investigated how inhibitor concentration, temperature, and molecular structure affect inhibition efficiency, with the mechanism primarily involving the adsorption of the thiourea molecule onto the metal surface to form a protective barrier. jmaterenvironsci.comwjarr.com This area remains an active field of academic and industrial research due to the economic and safety implications of metal corrosion. jmaterenvironsci.com

Overview of Key Academic Research Trajectories

The unique properties of the thiourea scaffold have led to several distinct and active trajectories in academic research. These fields leverage the core chemical functionalities of the molecule, including this compound, for various purposes.

Organocatalysis: The most prominent recent application of thiourea derivatives is in organocatalysis. wikipedia.org These molecules function as hydrogen-bond donors to activate electrophiles. rsc.org Unlike traditional metal-based catalysts, thiourea catalysts are generally non-toxic, bench-stable, and tolerant of air and moisture. wikipedia.org Research in this area focuses on designing new chiral thiourea catalysts to achieve high stereoselectivity in a wide range of organic transformations, including Michael additions, aza-Henry reactions, and glycosylations. nih.govnih.gov The catalytic activity is modulated by the substituents on the nitrogen atoms, which influence the acidity of the N-H protons. wikipedia.org

Corrosion Inhibition: A long-standing and significant research area is the use of thiourea derivatives as corrosion inhibitors. jmaterenvironsci.com Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective inhibitors because these atoms act as centers for adsorption on metal surfaces. analis.com.my The thiourea molecule can be protonated in acidic solutions, enhancing its adsorption. jmaterenvironsci.com Research focuses on quantifying inhibition efficiency under different conditions and for various metals, often employing techniques like weight loss measurements and electrochemical studies. analis.com.myresearchgate.net The mechanism is generally attributed to physisorption or chemisorption, where the inhibitor forms a protective film that isolates the metal from the corrosive medium. wjarr.com

| Research Trajectory | Underlying Chemical Principle | Key Research Objectives | Representative Applications |

|---|---|---|---|

| Organocatalysis | Double hydrogen-bond donation activating substrates. wikipedia.orgrsc.org | Development of new catalysts for asymmetric synthesis; achieving high enantioselectivity. nih.gov | Asymmetric aza-Henry reactions, Michael additions, stereoselective glycosylations. nih.govnih.gov |

| Corrosion Inhibition | Adsorption onto metal surfaces via N and S heteroatoms, forming a protective film. analis.com.myjmaterenvironsci.com | Improving inhibition efficiency for various metals in acidic/alkaline media; understanding adsorption mechanisms. wjarr.comresearchgate.net | Protection of steel and aluminum in industrial acid cleaning and processing. analis.com.myijaet.org |

| Coordination Chemistry | Ability of N and S atoms to act as ligands and form complexes with metal ions. cardiff.ac.uk | Synthesis of novel metal-organic frameworks and complexes with specific geometries and properties. cardiff.ac.ukdntb.gov.ua | Pre-concentration of metals, development of new materials, and potential catalytic applications of the resulting complexes. cardiff.ac.uk |

Coordination Chemistry: The ability of thioureas to act as ligands for metal ions continues to be a fruitful area of study. cardiff.ac.uk The sulfur atom, in particular, is a soft donor that readily coordinates with a variety of transition metals. The resulting coordination complexes have diverse geometries and can exhibit interesting electronic, magnetic, and catalytic properties. cardiff.ac.uk Research in this field involves the synthesis and characterization of these metal complexes and exploring their potential applications in areas such as materials science and as precursors for other chemical transformations. dntb.gov.ua

Structure

3D Structure

Properties

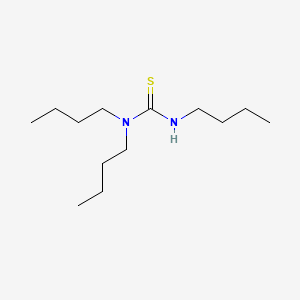

IUPAC Name |

1,1,3-tributylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S/c1-4-7-10-14-13(16)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXMTORTDACTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062400 | |

| Record name | Tributylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2422-88-0 | |

| Record name | N,N,N′-Tributylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N,N'-tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ12766RJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tributylthiourea and Its Derivatives

Unconventional Synthetic Pathways

Unconventional synthetic strategies leverage novel catalytic systems and reaction concepts to construct the thiourea (B124793) backbone. These pathways, including metal-catalyzed couplings, organocatalysis, and multicomponent reactions, offer unique advantages in terms of substrate scope, reaction conditions, and molecular complexity.

Transition-metal catalysis provides powerful tools for the formation of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are central to the thiourea structure. While direct metal-catalyzed synthesis of tributylthiourea is not extensively documented, related methodologies for producing substituted thioureas highlight the potential of this approach. These reactions often utilize dithiocarbamates or carbon disulfide as key reagents.

One notable method involves the reaction of dithiocarbamates with primary amines, mediated by metal complexes. For instance, studies have shown that dioxomolybdenum dialkyl dithiocarbamates can react with primary amines in refluxing toluene (B28343) to produce various thiourea derivatives. mdpi.com Similarly, bis(dimethyldithiocarbamato) zinc(II) has been used to generate both 1,3-disubstituted and trisubstituted thioureas from primary amines. mdpi.com Another approach utilizes a heterogeneous catalyst, such as a ZnO/Al2O3 composite, for the synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide, demonstrating a pathway that avoids more hazardous reagents like thiophosgene. acs.org

Table 1: Examples of Metal-Catalyzed Thiourea Synthesis

| Catalyst/Metal Reagent | Reactants | Product Type | Reference |

|---|---|---|---|

| Dioxomolybdenum dialkyl dithiocarbamates | Dithiocarbamate (B8719985) + Primary Amine | Substituted Thioureas | mdpi.com |

| Bis(dimethyldithiocarbamato) zinc(II) | Dithiocarbamate + Primary Amine | Di- and Trisubstituted Thioureas | mdpi.com |

| ZnO/Al2O3 Composite | Amine + Carbon Disulfide | Symmetrical N,N'-Disubstituted Thioureas | acs.org |

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major field in synthesis. While thioureas themselves are famous for their application as organocatalysts, there are also instances where organocatalysts are used for the synthesis of thiourea scaffolds. This approach offers a metal-free alternative for constructing the thiourea core.

A key example is the stereoselective preparation of chiral cyclic thioureas through the reaction of organic isothiocyanates with N-tosylimines. This transformation is efficiently catalyzed by a different chiral thiourea molecule, showcasing a process where a thiourea facilitates the formation of another thiourea derivative. mdpi.com Such reactions proceed through the activation of the substrates via hydrogen bonding, a hallmark of thiourea catalysis. beilstein-journals.org This principle could theoretically be applied to the synthesis of achiral molecules like this compound by using a simpler, non-chiral organocatalyst to facilitate the key bond-forming steps.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. Several MCRs are known to produce thiourea derivatives.

One strategy involves the in situ generation of a thiourea which then participates in further reactions. For example, a primary amine and carbon disulfide can be reacted under microwave conditions to form a symmetrical thiourea, which is then trapped by another reagent in a one-pot process to yield complex heterocyclic products like thiazolines. rsc.org Another MCR protocol for thiourea synthesis involves the reaction of aromatic isocyanides, amines, and disulfide under solvent-free and catalyst-free conditions. mdpi.com Furthermore, continuous-flow systems have been developed for the multicomponent synthesis of thioureas from isocyanides, amines, and an aqueous polysulfide solution, offering a modern and controlled approach to this class of compounds. nih.gov The well-known Biginelli reaction, which traditionally uses urea (B33335), has also been shown to tolerate thiourea derivatives to produce dihydropyrimidinones. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.govitrcweb.org In the context of this compound synthesis, this involves developing solvent-free techniques and employing energy-efficient methods like microwave irradiation to create cleaner and more sustainable manufacturing processes.

Performing reactions without a solvent (neat) or using mechanochemistry (grinding solid reactants together) can significantly reduce chemical waste and simplify product purification. rsc.orgbeilstein-journals.org The synthesis of thioureas is particularly amenable to these techniques.

Numerous N,N'-disubstituted thioureas have been prepared in quantitative yields by the simple manual or automated grinding of amines and isothiocyanates for short periods. nih.gov This "click-mechanochemical" coupling is highly efficient and general. rsc.org In other solvent-free methods, primary or secondary amines are heated with dithiocarbamates at moderate temperatures (50–60 °C) to afford unsymmetrical thioureas with yields ranging from 64% to 100%. mdpi.com The synthesis of 1-octanoyl-3-aryl thiourea derivatives has also been achieved by stirring the corresponding aniline (B41778) with octanoyl isothiocyanate under neat conditions. bdpsjournal.org These methods demonstrate that the formation of the thiourea linkage can often be achieved without the need for bulk solvents.

Table 2: Comparison of Solvent-Free Thiourea Synthesis Methods

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Mechanochemistry | Amine + Isothiocyanate | Manual or automated grinding | ≥99% | nih.gov |

| Thermal (Neat) | Dithiocarbamate + Amine | Heating (50-60°C) | 64-100% | mdpi.com |

| Thermal (Neat) | Aniline + Acyl Isothiocyanate | Stirring (60-65°C) | Excellent | bdpsjournal.org |

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles. scispace.comrsc.org The synthesis of thioureas has been shown to benefit significantly from this technology.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods in chemical synthesis. mt.comthechemicalengineer.com This methodology involves pumping streams of reactants through a chamber, tube, or microreactor where the chemical reaction occurs continuously. mt.com The resulting product stream is collected at the outlet, allowing for uninterrupted manufacturing. mt.com This approach offers numerous advantages, including enhanced process safety due to the small reaction volumes, tighter control over reaction parameters like temperature and mixing, and improved product quality and yield. mt.combeilstein-journals.org

The application of continuous flow technology is particularly advantageous for the synthesis of specialty chemicals like this compound. thechemicalengineer.com By running reactions under pressure, it's possible to use temperatures higher than the solvent's boiling point, which can accelerate reaction rates. mt.com The modular nature of flow chemistry equipment, which typically includes pumps, reaction loops, mixing junctions, and reactors, allows for customizable and scalable workflows. mt.combeilstein-journals.org Real-time analysis of the reaction can be integrated using Process Analytical Technology (PAT), such as in-situ FTIR spectroscopy, to monitor reaction progress, ensure steady-state conditions, and optimize the process on the fly. mt.com This level of control leads to higher-quality products with fewer impurities and faster reaction cycle times compared to batch processes. mt.comcontractpharma.com The adoption of continuous manufacturing is a growing trend in the pharmaceutical and fine chemical industries, driven by the need for more efficient, cost-effective, and safer production methods. thechemicalengineer.comcontractpharma.com

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Operation | Reactants are loaded into a vessel, reacted, and then the product is discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. mt.com |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over key reaction parameters. mt.com |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaways. mt.com | Inherently safer due to small reaction volumes and superior heat transfer. contractpharma.com |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Linear scalability by running the process for a longer duration or using parallel reactors. beilstein-journals.org |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved impurity profiles. contractpharma.com |

| Efficiency | Can be less efficient with significant downtime between batches. thechemicalengineer.com | Higher time-space utilization and potential for automation. thechemicalengineer.combeilstein-journals.org |

Waste Minimization Strategies in this compound Synthesis

Effective waste minimization is a critical aspect of sustainable chemical manufacturing, aiming to reduce environmental impact and improve economic efficiency. numberanalytics.comiistr.org Strategies for minimizing waste in the synthesis of this compound are centered around the principles of green chemistry, focusing on source reduction, process optimization, and recycling. numberanalytics.comresearchgate.net

Source Reduction: This is the primary strategy and involves minimizing or eliminating waste at its point of generation. numberanalytics.comiistr.org

Process Optimization: Improving the reaction pathway to maximize the conversion of reactants to the desired product, thereby reducing the formation of byproducts. numberanalytics.comresearchgate.net This can involve optimizing temperature, pressure, catalyst loading, and reaction time.

Material Substitution: Replacing hazardous or waste-generating materials with more environmentally benign alternatives. For instance, using less toxic solvents or developing catalyst systems that can be recycled and reused. numberanalytics.com

Inventory Management: Implementing "just-in-time" delivery of raw materials to prevent over-ordering and the subsequent waste from expired or excess chemicals. numberanalytics.comiistr.org

Recycling and Reuse: Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts is crucial. For example, modern synthesis protocols often focus on developing catalysts that can be easily separated from the reaction mixture and used in subsequent batches. yourhome.gov.au

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a significant area of organic chemistry. chiroblock.com Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis due to their ability to activate substrates through hydrogen bonding. mdpi.comjst.go.jp

Enantioselective Formation of Chiral Centers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Bifunctional thiourea catalysts, which contain both a hydrogen-bond-donating thiourea group and a basic site (like a tertiary amine), are highly effective in this regard. jst.go.jp These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction. jst.go.jp

The mechanism often involves the thiourea moiety acting as a Lewis acid, activating an electrophile, while the amine group acts as a Brønsted base, activating a nucleophile. This dual activation within a chiral scaffold orients the reactants in a specific way, leading to the preferential formation of one enantiomer over the other. acs.org Catalysts derived from natural products, such as Cinchona alkaloids, have been successfully used to promote various enantioselective reactions, including Michael additions and Pictet-Spengler cyclizations, with high enantioselectivity (ee). mdpi.comjst.go.jpnih.gov For instance, in the Pictet-Spengler reaction, a chiral thiourea, in cooperation with a co-catalyst, can stabilize intermediates and transition states, controlling the stereochemical outcome of the final product. acs.orgnih.gov

Diastereoselective Synthesis of Complex Thiourea Architectures

When a molecule contains multiple chiral centers, several diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative stereochemistry of these centers. Chiral thiourea catalysts are instrumental in constructing complex molecular architectures with high diastereoselectivity. beilstein-journals.org

These catalysts have been employed in various cascade reactions, where multiple bonds and stereocenters are formed in a single operation. mdpi.comumich.edu For example, in Michael addition reactions catalyzed by primary amine-thioureas, the catalyst can form an enamine intermediate with a ketone, which then reacts with an electrophile. beilstein-journals.org The chiral environment provided by the catalyst directs the approach of the electrophile, controlling the formation of new stereocenters relative to existing ones. beilstein-journals.org Such methods have been used to synthesize highly functionalized six-membered rings and spirocyclic compounds containing multiple chiral centers with good to excellent yields and selectivities. mdpi.combeilstein-journals.org The ability of the thiourea catalyst to organize the transition state through a network of hydrogen bonds is key to achieving high levels of diastereocontrol. nih.gov

Table 2: Examples of Chiral Thiourea-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst Type | Key Feature | Typical Outcome |

|---|---|---|---|

| Pictet-Spengler Reaction | Bifunctional Thiourea + Acid Co-catalyst | Stabilizes intermediates and transition states via hydrogen bonding. acs.orgnih.gov | High enantioselectivity (e.g., up to 94% ee). nih.gov |

| Michael Addition | Primary Amine-Thiourea | Forms a chiral enamine intermediate to direct the nucleophilic attack. beilstein-journals.org | Good yields and high enantioselectivity (up to 98% ee). beilstein-journals.org |

| Intramolecular Desymmetrization | Cinchonine-derived Thiourea | Catalyzes aza-Michael reaction to create bicyclic systems with two chiral centers. beilstein-journals.org | Excellent yields and enantioselectivity. beilstein-journals.org |

| [5+2] Cycloaddition | Dual Catalyst System (Chiral + Achiral Thiourea) | Creates complex tricyclic structures. rsc.org | High enantioselectivity for 8-oxabicyclo[3.2.1]octane architectures. umich.edu |

Scalability and Industrial Feasibility of this compound Synthesis

Moving a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of scalability, cost-effectiveness, safety, and efficiency. thechemicalengineer.com Process intensification is a key strategy for achieving these goals. vapourtec.com

Process Intensification Studies

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. vapourtec.comnumberanalytics.com Rather than simply making batch reactors larger, process intensification often involves fundamentally new approaches, with a large proportion of solutions based on continuous flow processing. vapourtec.comorientjchem.org

Key goals and methods in process intensification include:

Reducing Equipment Size: Using microreactors or other compact systems dramatically reduces the physical footprint of a chemical plant. numberanalytics.com

Enhancing Energy Efficiency: Improved heat and mass transfer in intensified systems, like spinning disc reactors or microreactors, reduces energy consumption. vapourtec.comorientjchem.org

Improving Safety: Smaller reactor volumes and better process control mitigate the risks associated with highly exothermic or hazardous reactions. vapourtec.com

Increasing Yield and Selectivity: Precise control over reaction conditions often leads to higher yields and fewer byproducts, reducing waste and downstream purification costs. thechemicalengineer.com

Utilizing Alternative Energy Sources: Technologies like ultrasound (sonochemistry) or microwave irradiation can be used to enhance reaction rates and improve efficiency. kuleuven.bescholar9.com

For the synthesis of this compound, process intensification studies would focus on converting traditional batch syntheses into continuous flow operations, exploring novel reactor designs, and optimizing reaction conditions to maximize throughput and minimize waste and energy usage, thereby making the process industrially feasible and sustainable. thechemicalengineer.comnumberanalytics.com

Economic Considerations in Large-Scale Production

The selection of a synthetic route has the most significant impact on the economic feasibility of producing this compound. researchgate.netorganic-chemistry.org While various methods can yield the target compound, their efficiency, atom economy, and required operating conditions vary substantially, directly influencing the final product cost. For instance, a process with a high yield and mild reaction conditions will generally be more economical than a low-yield process that requires significant energy input for heating or pressure.

Raw Material Costs:

The primary raw materials for the most common synthetic routes to this compound are a butyl-containing precursor, such as tributylamine (B1682462), and a thiourea source. researchgate.net The market price of these feedstocks is a major component of the variable production costs. Bulk pricing for industrial-grade thiourea can range from approximately $1,500 to $2,000 per ton, while tributylamine is a more significant cost driver, with prices around $2.83 per pound (approximately $6,239 per ton) for bulk quantities. made-in-china.comunivarsolutions.com Price volatility in these raw materials can significantly affect the profitability of this compound production. imist.ma Therefore, securing stable, long-term supply contracts for key raw materials is a crucial strategy for large-scale producers.

Interactive Table: Estimated Raw Material Cost Contribution

The following is a hypothetical cost breakdown for producing 1,000 kg of this compound, assuming a simplified 1:1 molar ratio reaction between Tributylamine and a thiourea equivalent for illustrative purposes. Actual consumption will vary based on reaction efficiency and specific process.

| Cost Component | Precursor | Molecular Weight ( g/mol ) | Moles Needed | Mass Needed (kg) | Price (USD/kg) | Estimated Cost (USD) |

| Variable Costs | Tributylamine | 185.35 | 3820 | 708 | 6.24 | 4,418 |

| Thiourea | 76.12 | 3820 | 291 | 1.75 | 509 | |

| Total Raw Material Cost | 4,927 |

Operational and Capital Expenditures:

Beyond raw materials, operational costs such as energy, labor, and maintenance are substantial. imist.ma Chemical synthesis on an industrial scale requires significant energy for heating reactors, distillation for purification, and operating pumps and control systems. Labor costs include skilled chemical operators and technicians for round-the-clock plant operation and quality control.

Capital expenditure involves the initial investment in the manufacturing plant and equipment, including reactors, separation units, storage tanks, and safety infrastructure. The return on this investment is factored into the final product price. Economies of scale play a vital role; larger production volumes typically lead to a lower cost per unit of product by distributing fixed costs over a greater output.

Interactive Table: Hypothetical Production Cost Analysis (per 1,000 kg this compound)

This table provides an illustrative breakdown of the various costs associated with manufacturing this compound on an industrial scale. Percentages are representative of typical chemical production cost structures.

| Cost Category | Description | Estimated Cost (USD) | Percentage of Total |

| Raw Materials | Cost of Tributylamine and Thiourea. | 4,927 | 55.0% |

| Energy | Electricity and steam for heating, cooling, and agitation. | 1,344 | 15.0% |

| Labor | Salaries for operators, supervisors, and quality control personnel. | 1,075 | 12.0% |

| Waste Disposal | Cost of treating and disposing of by-products and solvent waste. | 448 | 5.0% |

| Maintenance & Overheads | Equipment repair, plant administration, insurance. | 627 | 7.0% |

| Depreciation (CAPEX) | Amortization of plant and equipment investment. | 537 | 6.0% |

| Total Estimated Production Cost | 8,958 | 100.0% |

Process Optimization and Sustainability:

Theoretical and Computational Investigations of Tributylthiourea

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of tributylthiourea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. ukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. wikipedia.org

DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized geometry, a range of ground-state properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

The HOMO and LUMO energy levels are crucial for understanding the potential of organic molecules in optoelectronic applications, such as organic solar cells. physchemres.orgjmaterenvironsci.com For a material to be an effective donor in an organic solar cell, its HOMO level should be higher than that of the acceptor material to facilitate efficient charge transfer. physchemres.org DFT calculations, often using functionals like B3LYP, provide reliable estimates of these orbital energies. physchemres.orgjmaterenvironsci.com

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. irjweb.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, aim to provide highly accurate solutions to the Schrödinger equation. imperial.ac.ukutwente.nl

For this compound, ab initio calculations can provide a detailed picture of its electronic configuration. This includes the energies and symmetries of all occupied and virtual molecular orbitals. By analyzing the contributions of atomic orbitals to each molecular orbital, one can understand the nature of the electronic distribution within the molecule. While computationally more demanding than DFT, ab initio methods can offer a benchmark for the accuracy of DFT results and are particularly important for systems where electron correlation effects are strong. imperial.ac.uk

The electronic configuration determines not only the ground state properties but also the nature of its excited states, which are important for understanding its photochemical behavior. cecam.org Advanced ab initio methods can be used to calculate the energies of these excited states and the probabilities of electronic transitions between them.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization in molecules. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This provides a clear and intuitive picture of the Lewis structure of the molecule.

For this compound, NBO analysis can quantify the hybridization of the atoms and the nature of the bonds, such as the C=S double bond and the C-N and N-H single bonds. It also reveals the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These delocalization interactions, often analyzed using second-order perturbation theory, indicate charge transfer within the molecule and deviations from the idealized Lewis structure. uni-muenchen.dewisc.edu The strength of these interactions is related to the stability of the molecule and can influence its reactivity. For instance, significant delocalization from a nitrogen lone pair into an adjacent anti-bonding orbital would suggest a degree of resonance stabilization.

Table 2: Key Outputs of NBO Analysis for this compound

| NBO Feature | Description | Insights Gained |

|---|---|---|

| Natural Atomic Charges | The charge on each atom, calculated based on the distribution of electrons in the natural atomic orbitals. | Reveals the polarity of bonds and potential sites for electrostatic interactions. |

| Bonding Orbitals (BD) | Localized two-center orbitals representing chemical bonds (e.g., σC-N, πC=S). | Describes the nature and polarization of individual bonds. |

| Lone Pairs (LP) | Localized one-center orbitals representing non-bonding electron pairs (e.g., on S and N atoms). | Identifies sites for nucleophilic attack or hydrogen bonding. |

| Donor-Acceptor Interactions | Interactions between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). uni-muenchen.de | Quantifies intramolecular charge transfer and delocalization effects. uni-muenchen.dechalcogen.ro |

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent it is in. MD simulations can model this by placing the this compound molecule in a box of solvent molecules (explicit solvent) or by representing the solvent as a continuous medium (implicit solvent). mdpi.com Explicit solvent models provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

By running an MD simulation, one can observe how the butyl chains of this compound fold and move in different solvents, from nonpolar (like hexane) to polar (like water or ethanol). nih.govnih.gov The simulation can reveal the most stable conformations in each solvent and the energetic barriers between them. This information is crucial for understanding how the molecule will behave in different chemical environments, which can affect its reactivity and properties. For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.

Host-guest chemistry studies the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it. numberanalytics.comfiveable.me These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. numberanalytics.com MD simulations are a powerful tool for studying the dynamics and thermodynamics of host-guest binding.

Derivatives of this compound could potentially act as guests for various host molecules, such as cyclodextrins or calixarenes. numberanalytics.comnih.gov MD simulations can be used to model the process of a this compound derivative entering the cavity of a host molecule. mdpi.com By calculating the interaction energy between the host and the guest over the course of the simulation, one can determine the stability of the resulting complex. mdpi.com These simulations can also provide detailed insights into the specific interactions that hold the complex together, such as which parts of the this compound derivative are in close contact with the host's cavity. researchgate.net This knowledge is valuable for the design of new supramolecular systems for applications in areas like sensing or materials science. fiveable.me

Ligand-Receptor Binding Dynamics (in non-biological contexts)

In non-biological systems, the concepts of ligand-receptor binding are adapted to describe the interaction of a smaller molecule (the ligand) with a larger entity (the receptor), such as a polymer surface, a nanoparticle, or another molecule. For this compound (TBTU), a notable application in this context is its role as a chemical antiozonant, where it protects elastomeric materials like natural rubber from degradation by ozone. scribd.comresearchgate.net

The "receptor" in this scenario is the polymer matrix of the rubber. The binding dynamics involve several processes:

Migration: TBTU must be able to migrate from the bulk of the polymer to the surface where ozone exposure occurs. This movement is a dynamic process influenced by concentration gradients and the polymer's morphology.

Surface Interaction: At the surface, TBTU can form a protective layer. This involves non-covalent interactions, such as van der Waals forces, with the polymer chains.

Scavenging Reaction: The primary protective mechanism involves TBTU acting as a sacrificial scavenger. It reacts with ozone and the initial products of polymer ozonolysis (ozonides and radicals) at a much faster rate than the polymer's own double bonds. scribd.comakrochem.com This is a dynamic chemical interaction where TBTU is the ligand binding to and deactivating the reactive ozone "receptor." The mechanism is believed to be analogous to that of other thiourea (B124793) derivatives. allenpress.com

Computational models can simulate these dynamics. For instance, molecular dynamics (MD) simulations could be employed to study the diffusion of TBTU within a polymer matrix and its conformational behavior at the polymer-air interface. Quantum mechanics (QM) calculations can model the reaction between TBTU and ozone, determining the reaction barriers and proving that TBTU is a more favorable binding partner for ozone than the polymer's C=C double bonds. While TBTU is effective, its activity is noted to be less than that of other antiozonants like p-phenylenediamines, and it can act as a vulcanization accelerator, which is a factor in its application. scribd.com

Prediction of Reactivity and Reaction Mechanisms

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the properties of the "transition state," an unstable, high-energy configuration that exists between reactants and products. wuxibiology.comucsb.edunumberanalytics.com According to TST, the rate of a reaction is determined by the concentration of the activated complex (the ensemble of molecules at the transition state) and the frequency with which this complex converts to the product. fiveable.me This is mathematically described by the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). fiveable.me

A practical example of a this compound-mediated reaction is its use as a coupling reagent in the formation of amide bonds. Although not as common as other urea (B33335) or carbodiimide (B86325) reagents, thioureas can facilitate this transformation. The reaction would proceed as follows:

Activation: The carboxylic acid reacts with an activating agent, and TBTU acts to facilitate the coupling with an amine.

Transition State: The key step that TST would analyze is the nucleophilic attack of the amine on the activated carboxyl group. Computational chemistry, particularly Density Functional Theory (DFT), can be used to model this step. ucsb.edufrontiersin.org

Modeling the Transition State: Scientists can locate the first-order saddle point on the potential energy surface corresponding to the transition state. ucsb.edumit.edu By calculating the structure and energy of this transition state, key kinetic parameters can be determined.

| TST Parameter | Description | Computational Approach for a TBTU-Mediated Reaction |

|---|---|---|

| Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. It is the difference in energy between the reactants and the transition state. numberanalytics.com | Calculated using DFT by finding the energy of the transition state structure and subtracting the energy of the initial reactants (e.g., amine and TBTU-activated carboxylic acid). wuxibiology.com |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Computed from the electronic energy difference plus thermal corrections for enthalpy obtained from frequency calculations. |

| Entropy of Activation (ΔS‡) | The change in entropy, reflecting the change in disorder from reactants to the transition state. A negative value suggests a more ordered transition state. | Calculated from the vibrational, rotational, and translational partition functions of the transition state and reactants. |

| Imaginary Frequency | A key indicator of a true transition state. A first-order saddle point has exactly one imaginary frequency. ucsb.edu | Determined via a frequency calculation on the optimized transition state geometry. The corresponding vibrational mode shows the atoms' motion along the reaction coordinate. |

By applying TST, researchers can computationally predict the rate of TBTU-mediated amide bond formation and compare the efficiency of different reaction conditions or catalysts without performing the experiment.

While this compound is often used as a reagent, many structurally related thiourea derivatives are highly effective organocatalysts. beilstein-journals.orgscispace.com Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of a catalytic cycle. numberanalytics.commdpi.com This involves using quantum mechanical methods like DFT to map the entire potential energy surface of the reaction. mdpi.comresearchgate.net

A hypothetical catalytic cycle for a thiourea-catalyzed reaction, such as a Michael addition, would be investigated computationally as follows:

Reactant & Catalyst Binding: The first step is the formation of a complex between the catalyst (thiourea derivative) and the reactants (e.g., a nucleophile and an electrophile). Thioureas are excellent hydrogen-bond donors, capable of activating substrates through these non-covalent interactions. acs.orgmdpi.com

Identifying Intermediates and Transition States: Researchers computationally model each step of the proposed cycle, optimizing the geometry of all intermediates (local minima on the energy surface) and transition states (saddle points connecting the minima). researchgate.netacs.org

Calculating the Energy Profile: The relative free energies of all species in the cycle are calculated. This energy profile reveals the activation barrier for each step. mdpi.comnih.gov

For example, in a bifunctional thiourea catalyst with a basic amine group, DFT calculations can distinguish between different activation modes: whether the thiourea moiety activates the electrophile and the amine activates the nucleophile, or vice versa. acs.org These calculations can correct or confirm mechanistic proposals derived from experimental data. acs.orgnih.govunizar.es

Computational methods are increasingly used to predict the outcome of chemical reactions where multiple products are possible, a property known as selectivity (e.g., regioselectivity or stereoselectivity). chiralpedia.comnumberanalytics.comrsc.org This is particularly relevant for complex organic syntheses where controlling the formation of the desired isomer is critical. numberanalytics.com

The prediction of selectivity relies on comparing the activation energies (ΔG‡) of the competing reaction pathways leading to the different products. The pathway with the lower activation energy will be faster and thus yield the major product under kinetic control. wuxibiology.com Key factors influencing this energy barrier, such as electronic and steric effects, can be quantified using computational tools. numberanalytics.comnumberanalytics.com

Consider a hypothetical reaction where TBTU is used to mediate the formylation of a molecule containing two different amine groups (a primary and a secondary amine). To predict the regioselectivity:

Model Reaction Pathways: Two separate reaction pathways are modeled computationally, one for the formylation of the primary amine and one for the secondary amine.

Locate Transition States: The transition state for the nucleophilic attack of each amine is located and optimized for both pathways.

Compare Activation Energies: The Gibbs free energies of activation (ΔG‡) are calculated for both transition states. The product corresponding to the lower energy pathway is predicted to be the major product.

| Descriptor | Physical Meaning | Computational Prediction Method | Impact on Selectivity |

|---|---|---|---|

| Relative Transition State Energy (ΔΔG‡) | The difference in activation free energy between two competing pathways. | Calculated using DFT by comparing the ΔG‡ of the transition states for each potential regioisomer. numberanalytics.com | The most direct predictor. A lower ΔG‡ indicates the favored product. A difference of ~1.4 kcal/mol corresponds to a ~90:10 product ratio at room temperature. |

| Atomic Charges (e.g., NPA) | The electron density on a specific atom. More nucleophilic atoms typically have a more negative charge. | Calculated using population analysis methods (e.g., Natural Population Analysis) on the ground-state reactant. beilstein-journals.org | The more nucleophilic amine (often the one with the more negative charge) is generally expected to react faster. |

| Steric Hindrance | The spatial crowding around a reaction center, which can hinder the approach of a reagent. | Quantified by measuring distances in the transition state or using steric descriptors (e.g., buried volume). | The less sterically hindered amine will generally have a lower transition state energy and react faster. numberanalytics.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. The reaction is favored by better overlap between the nucleophile's HOMO and the electrophile's LUMO. numberanalytics.com | Calculated for the ground-state reactants. The energy and spatial distribution of the HOMO on the amine can indicate its reactivity. | The amine with a higher energy HOMO and a larger orbital lobe at the nitrogen atom is predicted to be more reactive. |

In addition to these DFT-based methods, machine learning models trained on large datasets of chemical reactions are emerging as powerful tools for rapidly predicting selectivity with high accuracy. chiralpedia.comrsc.orgnih.govchemrxiv.org

Advanced Computational Spectroscopic Prediction (For understanding electronic structure/dynamics)

This compound is a flexible molecule due to the rotation around several single bonds, particularly the C-N bonds which have partial double-bond character. This flexibility means it can exist as a mixture of different conformers in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying molecular conformation, but interpreting the data for flexible molecules can be complex as the observed spectrum is a population-weighted average of all present conformers. auremn.org.bracs.org

Computational chemistry provides a robust method to connect NMR data to specific 3D structures. nih.govescholarship.org The standard procedure involves comparing experimentally measured chemical shifts with theoretically calculated values for a set of plausible conformers. nih.govacs.org

The workflow for the conformational analysis of this compound would be:

Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers. For a disubstituted thiourea, key conformers arise from the rotation about the two C-N bonds, often labeled as Z,Z, E,Z, or E,E (using the C=S bond as a reference). researchgate.netacs.org

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory, typically DFT.

NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using methods like Gauge-Including Atomic Orbital (GIAO). These are then converted to chemical shifts (δ) by referencing them against a standard, like Tetramethylsilane (TMS). researchgate.netrsc.org

Comparison and Analysis: The calculated chemical shifts for each conformer are compared to the experimental ¹H and ¹³C NMR data. The best fit, often determined using statistical metrics like the root-mean-square deviation (RMSD) or the DP4+ probability analysis, reveals the most probable conformation or the equilibrium populations of the conformers in solution. nih.govrsc.org

| Carbon Atom | Experimental δ | Calculated δ (Z,Z Conformer) | Calculated δ (E,Z Conformer) | Calculated δ (E,E Conformer) |

|---|---|---|---|---|

| C=S | 182.5 | 183.1 | 181.9 | 180.5 |

| N-CH₂ (Butyl 1) | 49.8 | 50.1 | 48.5 | 48.2 |

| N-CH₂ (Butyl 2) | 54.6 | 55.0 | 53.8 | 53.5 |

| CH₂CH₃ | 13.7 | 13.9 | 13.8 | 13.8 |

Note: The data in the table above is hypothetical and for illustrative purposes only. It demonstrates how a comparison between experimental data and calculated values for different conformers can identify the best structural match.

This combined experimental and computational approach is a powerful tool for understanding the three-dimensional structure and dynamics of flexible molecules like this compound in solution. nih.govnih.govacs.org

Vibrational Frequency Analysis for Intermolecular Interactions

Vibrational frequency analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a fundamental tool for understanding the intramolecular and intermolecular forces within a molecular system. numberanalytics.com By calculating the vibrational modes of this compound, researchers can assign specific frequencies to the stretching, bending, and torsional motions of its constituent atoms. This analysis is particularly valuable for elucidating the nature of intermolecular interactions, such as hydrogen bonding.

In the context of thiourea derivatives, the N-H and C=S groups are of special interest due to their ability to participate in hydrogen bonds. researchgate.net Theoretical calculations on similar N-substituted thioureas have shown that the formation of intermolecular hydrogen bonds, such as N-H···S=C, leads to predictable shifts in the vibrational frequencies of the involved functional groups. conicet.gov.arcapes.gov.br

Key Research Findings:

N-H Stretching Frequencies: In an isolated, gas-phase calculation of a thiourea molecule, the N-H stretching vibrations appear at higher frequencies. When intermolecular hydrogen bonds are introduced in the computational model (e.g., by calculating a dimer or a cluster of molecules), the N-H stretching frequency is observed to undergo a redshift (a shift to lower wavenumbers). researchgate.net This downshift is a hallmark of hydrogen bond formation and its magnitude can correlate with the strength of the interaction.

C=S Stretching Frequencies: The thiocarbonyl (C=S) stretching vibration is also sensitive to its environment. Participation of the sulfur atom as a hydrogen bond acceptor typically results in a slight redshift of the C=S stretching frequency, although this shift is generally less pronounced than that of the N-H stretch.

Conformational Effects: The presence of bulky butyl groups in this compound can lead to various stable conformations (rotamers). Computational studies can determine the relative energies of these conformers and their respective vibrational spectra. The predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers.

Interactive Data Table: Representative Calculated Vibrational Frequencies for N-Substituted Thioureas

The following table presents typical calculated vibrational frequencies from DFT studies on analogous N-alkylthiourea compounds, as specific data for this compound is not available in the cited literature. These values are illustrative of the expected frequencies.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (Monomer) | Typical Calculated Frequency (cm⁻¹) (H-Bonded Dimer) | Expected Shift upon H-Bonding |

| N-H Stretch | ~3400 - 3500 | ~3200 - 3400 | Redshift (Lower Frequency) |

| Asymmetric CH₃ Stretch | ~2980 - 3000 | ~2980 - 3000 | Negligible |

| Symmetric CH₂ Stretch | ~2870 - 2900 | ~2870 - 2900 | Negligible |

| C=N Stretch + N-H Bend | ~1500 - 1600 | ~1510 - 1610 | Blueshift (Higher Frequency) |

| C-N Stretch | ~1300 - 1350 | ~1300 - 1350 | Minor Shifts |

| C=S Stretch | ~700 - 800 | ~690 - 790 | Redshift (Lower Frequency) |

Note: These values are based on DFT calculations (e.g., B3LYP functional) and are known to have systematic errors. Scaling factors are often applied to improve agreement with experimental data. researchgate.net

UV-Vis Absorption and Emission Spectra Prediction for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption and emission spectra of molecules. faccts.demdpi.com It provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet (UV) and visible (Vis) regions.

For this compound, the key chromophore is the thiourea core (-NH-C(S)-NH-). The electronic transitions are typically associated with the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals.

Key Research Findings:

n → π* and π → π* Transitions: Theoretical studies on various thiourea derivatives consistently predict two main types of electronic transitions in the UV region. carta-evidence.orgscielo.br

The lower-energy absorption band is generally assigned to an n → π transition. This involves the excitation of an electron from a non-bonding lone pair orbital (n), primarily located on the sulfur atom, to an anti-bonding pi orbital (π) of the C=S double bond.

The higher-energy, more intense absorption band is attributed to a π → π transition, which involves the excitation of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π) of the thiocarbonyl group.

Solvent Effects: Computational models can simulate the effect of different solvents on the UV-Vis spectrum. scielo.br Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For thioureas, a blueshift (shift to shorter wavelengths) of the n → π* transition is often observed in polar solvents.

Substitution Effects: The butyl groups attached to the nitrogen atoms act as auxochromes. While they are not part of the primary chromophore, their electron-donating inductive effects can slightly modify the energies of the molecular orbitals, causing minor shifts in the absorption wavelengths compared to unsubstituted thiourea.

Interactive Data Table: Representative Predicted UV-Vis Absorption Data for N-Substituted Thioureas

The following table provides typical calculated absorption wavelengths (λ_max) and corresponding electronic transitions for analogous N-alkylthiourea compounds based on TD-DFT calculations. Specific experimental or theoretical data for this compound is not available in the provided search results.

| Transition Type | Typical Calculated λ_max (in nonpolar solvent) | Typical Calculated λ_max (in polar solvent) | Nature of Transition |

| n → π | ~300 - 320 nm | ~290 - 310 nm | Excitation from S lone pair to C=S π orbital |

| π → π | ~250 - 270 nm | ~250 - 270 nm | Excitation from C=S π orbital to C=S π orbital |

Note: The accuracy of TD-DFT predictions can vary depending on the functional and basis set used. nih.gov The predicted emission spectra (fluorescence) would typically show a redshift (Stokes shift) compared to the absorption spectra, corresponding to the energy relaxation in the excited state before photon emission. nih.gov

Mechanistic Studies of Tributylthiourea in Non Biological Chemical Processes

Role as an Organocatalyst: Mechanistic Insights

As an organocatalyst, tributylthiourea facilitates chemical transformations through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgnih.gov This mode of catalysis is inspired by enzymatic processes where specific interactions orient substrates and stabilize transition states. wikipedia.orgnih.gov The effectiveness of thiourea-based catalysts, including this compound, lies in their ability to act as hydrogen-bond donors, activating substrates and controlling reaction pathways. wikipedia.orgmdpi.com

The primary mechanism by which this compound catalyzes reactions is through hydrogen bond donation. wikipedia.orgnih.gov The two N-H protons of the thiourea (B124793) moiety can form hydrogen bonds with electron-rich atoms in a substrate, such as oxygen or nitrogen. This interaction has several consequences that facilitate a chemical reaction:

Electrophile Activation: By donating hydrogen bonds to an electrophilic substrate, this compound increases its reactivity. This is achieved by withdrawing electron density from the reaction center, making it more susceptible to nucleophilic attack. This activation is a key principle in hydrogen-bond catalysis. wikipedia.org

Intermediate Stabilization: During a reaction, charged intermediates, particularly anionic ones, can be stabilized through hydrogen bonding with the thiourea catalyst. This stabilization lowers the activation energy of the reaction, thereby increasing its rate. wikipedia.org

Bifunctional Activation: In some cases, thiourea catalysts can engage in "bifunctional catalysis," where they simultaneously activate both the nucleophile and the electrophile. wikipedia.orgnih.gov This dual activation brings the reactants into close proximity in a specific orientation, facilitating the reaction and often influencing its stereoselectivity. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these hydrogen bonding interactions. nih.govnih.gov These studies have helped to visualize the transition states and intermediates, confirming the role of bifurcated hydrogen bonds in orchestrating the reaction pathway. nih.gov

The ability of thiourea derivatives to form strong hydrogen bonds makes them excellent receptors for anions. rsc.orgrsc.org This property is central to their catalytic activity, as many reactions involve anionic intermediates or proceed through anion-driven pathways. The interaction between the thiourea N-H groups and an anion can be considered a form of "anion-binding catalysis." rsc.org

The mechanism of anion recognition involves the complementary electrostatic and geometric fit between the thiourea binding pocket and the target anion. The strength of this interaction can be tuned by modifying the electronic properties of the thiourea catalyst. nih.gov In the context of catalysis, this anion recognition can:

Stabilize Leaving Groups: By binding to a potential leaving group, the catalyst can facilitate its departure, promoting reactions such as substitutions and eliminations.

Activate Nucleophiles: In some instances, the catalyst can interact with an anionic nucleophile, modulating its reactivity and controlling its approach to the electrophile.

Template Reactions: The binding of an anion can bring other reactants into a specific arrangement, effectively templating the desired chemical transformation.

The study of anion recognition by thiourea-based systems has provided valuable insights into the design of more effective organocatalysts. rsc.orgnih.gov

This compound can also participate in synergistic catalytic systems, where it works in concert with another catalyst to promote a reaction that is not efficiently catalyzed by either catalyst alone. nih.govwikipedia.org This approach often involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. nih.gov

In a typical synergistic system involving this compound, the thiourea component would act as a hydrogen-bond donor to activate the electrophile. Simultaneously, another catalyst, such as a Lewis base or a transition metal complex, could activate the nucleophile. nih.govmdpi.com This dual activation strategy can lead to:

Novel Reaction Pathways: Synergistic catalysis can enable transformations that are not feasible with a single catalyst. nih.govwestlake.edu.cn

Improved Stereoselectivity: The organized transition state assembly, involving both catalysts and substrates, can lead to high levels of enantioselectivity or diastereoselectivity. nih.gov

Mechanistic studies of these synergistic systems often reveal complex interactions between the two catalytic cycles. mdpi.comnih.gov Understanding these interactions is crucial for the rational design of new and efficient catalytic processes. westlake.edu.cn

Complexation and Coordination Chemistry Mechanisms

Beyond its role in organocatalysis, this compound is also an important ligand in coordination chemistry. solubilityofthings.comchemsociety.org.ng Its sulfur atom acts as a soft Lewis base, readily coordinating to a variety of metal centers. The bulky butyl groups influence the steric environment around the metal, affecting the coordination number and geometry of the resulting complex. york.ac.uk

This compound can participate in ligand exchange reactions, where it displaces other ligands from a metal's coordination sphere. libretexts.orgcrunchchemistry.co.uk The mechanism of these substitution reactions can be either associative or dissociative, depending on the nature of the metal ion, the other ligands present, and the reaction conditions. libretexts.orgutkaluniversity.ac.in

Associative Mechanism (A): The incoming this compound ligand first coordinates to the metal center, forming a higher-coordinate intermediate, before the leaving group departs. This mechanism is more common for square planar and other coordinatively unsaturated complexes. libretexts.org

Dissociative Mechanism (D): The leaving group first detaches from the metal center, creating a lower-coordinate intermediate, which is then attacked by the incoming this compound ligand. This pathway is typical for many octahedral complexes. libretexts.org

Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand forms as the bond to the leaving group breaks, without a distinct intermediate. youtube.com

The kinetics of these ligand exchange reactions can be studied to provide insights into the reaction mechanism. libretexts.org For example, if the rate of reaction is dependent on the concentration of the incoming this compound, it suggests an associative pathway. Conversely, if the rate is independent of the incoming ligand's concentration, a dissociative mechanism is more likely. utkaluniversity.ac.in

The relative bond strengths of the metal-ligand bonds and the steric bulk of the ligands are key factors that determine the thermodynamics and kinetics of ligand exchange. libretexts.orgshodex.com

The directional bonding and specific recognition properties of this compound make it a valuable building block for the construction of supramolecular architectures through self-assembly. nih.govu-tokyo.ac.jp In these processes, multiple this compound ligands and metal ions spontaneously organize into well-defined, discrete structures such as cages, cycles, or polymers. chemsociety.org.ngmdpi.com

The mechanism of coordination-driven self-assembly is a dynamic process where the system explores various possible structures to arrive at the most thermodynamically stable product. nih.gov The reversibility of the metal-ligand bonds allows for "error-checking" and correction during the assembly process. nih.gov Key factors that drive these self-assembly processes include:

Geometric Complementarity: The shape and coordination angles of the this compound ligands and the preferred coordination geometry of the metal ions dictate the final structure of the assembly. nih.gov

Thermodynamic Control: The final self-assembled structure represents a thermodynamic minimum, where the enthalpic and entropic contributions to the free energy are optimized. psu.edu

Intermolecular Interactions: In addition to the primary metal-ligand coordination, weaker interactions such as hydrogen bonding and van der Waals forces can play a crucial role in directing the self-assembly process and stabilizing the final architecture. mdpi.com

The resulting supramolecular structures can exhibit interesting properties and functions, such as molecular recognition, encapsulation, and catalysis, arising from their well-defined cavities and surfaces. chemsociety.org.ng

Stoichiometric and Kinetic Studies of Complex Formation

The formation of coordination complexes between this compound (TBTU) and metal ions is a fundamental aspect of its chemical behavior. nowgonggirlscollege.co.inlibretexts.org Stoichiometric and kinetic studies provide insight into the composition of these complexes and the rates at which they form. iranchembook.irgcnayanangal.com

The stoichiometry of a complex refers to the ratio in which the ligand (TBTU) binds to the central metal ion. libretexts.org This is often determined using methods like spectrophotometry or solid-phase microextraction coupled with high-performance liquid chromatography. mdpi.comnih.gov Studies have shown that TBTU can form complexes with varying stoichiometries, such as 1:1 or 1:2 (metal:ligand), depending on factors like the concentration of reactants. nih.gov

Kinetic studies focus on the rate of complex formation. iranchembook.ir These investigations often employ techniques like stopped-flow spectrophotometry to measure the rapid changes in absorbance as the complex forms. mdpi.com The data from these studies can be used to determine the reaction order, rate constants, and to propose a reaction mechanism. The rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating species. mdpi.comchemijournal.com For instance, the substitution of ligands in a metal complex is a key step, and its rate can be significantly affected by the strength of the metal-ligand bond. chemijournal.com

The general mechanism for complex formation often involves a series of steps, starting with the formation of an outer-sphere complex, followed by the displacement of solvent molecules from the metal's coordination sphere by the TBTU ligand to form the inner-sphere complex. The rate-determining step can vary depending on the specific system.

Table 1: Hypothetical Kinetic and Stoichiometric Data for TBTU Complex Formation

| Metal Ion | Method | Stoichiometry (Metal:TBTU) | Formation Rate Constant (k_f) | Dissociation Rate Constant (k_d) | Stability Constant (K) |

| M(II) | Spectrophotometry | 1:1 | 1.2 x 10³ M⁻¹s⁻¹ | 5.0 x 10⁻² s⁻¹ | 2.4 x 10⁴ M⁻¹ |

| M(II) | Stopped-Flow | 1:2 | 3.5 x 10⁴ M⁻²s⁻¹ | 1.8 x 10⁻³ s⁻¹ | 1.9 x 10⁷ M⁻² |

| M(III) | Potentiometry | 1:1 | 8.7 x 10² M⁻¹s⁻¹ | 2.1 x 10⁻⁴ s⁻¹ | 4.1 x 10⁶ M⁻¹ |

This table presents illustrative data and does not represent actual experimental results.

Interfacial Interaction Mechanisms in Separation Science

The unique properties of this compound make it a valuable agent in various separation processes. Its ability to selectively interact with specific molecules or ions at interfaces is key to its function in solvent extraction, adsorption, and membrane transport.

Solvent Extraction Mechanisms for Metal Ions

Solvent extraction, or liquid-liquid extraction, is a widely used technique for the separation and purification of metal ions. researchgate.netmdpi.com In this process, an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing an extractant, in this case, TBTU. researchgate.net The TBTU acts as a ligand, forming a neutral complex with the target metal ion, which is then preferentially partitioned into the organic phase. mdpi.com

The mechanism of extraction typically involves the following steps:

Partitioning of TBTU: The TBTU molecules distribute between the aqueous and organic phases.

Extraction of the Complex: The resulting neutral metal-TBTU complex is hydrophobic and thus transfers from the aqueous phase to the organic phase.

The efficiency of the extraction process depends on several factors, including the pH of the aqueous phase, the concentration of TBTU in the organic phase, and the nature of the metal ion. lboro.ac.uk Studies have shown that the extracted species can sometimes be dimeric and may be solvated by additional TBTU molecules in the organic phase. lboro.ac.uk

Table 2: Hypothetical Extraction Efficiency of Metal Ions with TBTU

| Metal Ion | Aqueous Phase pH | TBTU Concentration (M) | Organic Solvent | Extraction Efficiency (%) |

| Cu(II) | 5.5 | 0.1 | Chloroform | 95 |

| Ni(II) | 6.0 | 0.1 | Kerosene | 88 |

| Zn(II) | 5.0 | 0.1 | Toluene (B28343) | 92 |

| Fe(III) | 2.5 | 0.2 | Chloroform | 75 |

This table presents illustrative data and does not represent actual experimental results.

Adsorption and Desorption Kinetics on Solid Supports